![molecular formula C7H6ClNO B2536162 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine CAS No. 161454-93-9](/img/structure/B2536162.png)
6-Chloro-2,3-dihydrofuro[2,3-b]pyridine
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Overview
Description
“6-Chloro-2,3-dihydrofuro[2,3-b]pyridine” is a chemical compound with the molecular formula C11H8ClNO . It has an average mass of 205.640 Da and a monoisotopic mass of 205.029449 Da .
Synthesis Analysis
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .Molecular Structure Analysis
The molecular structure of “6-Chloro-2,3-dihydrofuro[2,3-b]pyridine” includes a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Chemical Reactions Analysis
The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 359.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.1±3.0 kJ/mol and a flash point of 171.2±26.5 °C .Scientific Research Applications
- Palladium-Catalyzed Reactions : 6-Chloro-2,3-dihydrofuro[2,3-b]pyridine serves as a substrate in palladium-catalyzed reactions. For instance, it participates in coupling reactions to form complex organic molecules .
Organic Synthesis and Catalysis
Spectroscopy and Analytical Chemistry
Future Directions
The development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives is quite important due to various types of biological activity that have been observed for these fused heterocyclic systems . These compounds have shown promise for the treatment of Alzheimer’s disease and have been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .
properties
IUPAC Name |
6-chloro-2,3-dihydrofuro[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-2-1-5-3-4-10-7(5)9-6/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPZITKVUUEGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2,3-dihydrofuro[2,3-b]pyridine |
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